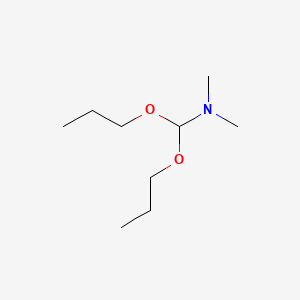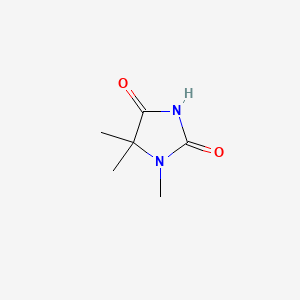
Diethyl isocyanomethylphosphonate
Overview
Description
Mechanism of Action
Target of Action
Diethyl isocyanomethylphosphonate is a chemical compound that has been used as a reactant in various biochemical reactions . The primary targets of this compound are enzymes involved in these reactions. For instance, it has been used in the preparation of orally bioavailable diamide prodrugs that lower glucose in diabetic animals through inhibition of fructose-1,6-bisphosphatase .
Mode of Action
The interaction of this compound with its targets involves the compound serving as a reactant in biochemical reactions . For example, in the synthesis of diamide prodrugs, this compound participates in the reaction to produce compounds that inhibit the enzyme fructose-1,6-bisphosphatase .
Biochemical Pathways
This compound affects the biochemical pathways related to the synthesis of certain compounds. For instance, it is involved in the pathway for the synthesis of diamide prodrugs that inhibit fructose-1,6-bisphosphatase . This inhibition can lead to a decrease in glucose levels in diabetic animals .
Pharmacokinetics
As a reactant in biochemical reactions, it is expected to be metabolized and incorporated into the resulting compounds .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the resulting compounds from the reactions it participates in. For example, the diamide prodrugs synthesized using this compound can inhibit the enzyme fructose-1,6-bisphosphatase, leading to a decrease in glucose levels in diabetic animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl isocyanomethylphosphonate can be synthesized through the reaction of diethyl phosphite with isocyanomethyl chloride under controlled conditions. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Diethyl isocyanomethylphosphonate undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in copper-catalyzed cycloaddition reactions to form complex cyclic structures.
Substitution Reactions: It reacts with acyl chlorides to form α-ketoimidoyl chlorides, which can further react to form nitrile ylides.
Common Reagents and Conditions:
Copper Catalysts: Used in cycloaddition reactions.
Triethylamine: Used as a base in substitution reactions.
Major Products:
Phosphoryl Pyrrolines and Pyrroles: Formed through 1,3-dipolar cycloaddition reactions.
Scientific Research Applications
Diethyl isocyanomethylphosphonate is utilized in various scientific research fields:
Comparison with Similar Compounds
- Diethyl cyanomethylphosphonate
- Diethyl methylphosphonate
- Dimethyl methylphosphonate
Uniqueness: Diethyl isocyanomethylphosphonate is unique due to its isocyano group, which imparts distinct reactivity compared to other phosphonates. This uniqueness allows it to participate in specific reactions, such as the formation of nitrile ylides and subsequent cycloaddition reactions, which are not commonly observed with other similar compounds .
Properties
IUPAC Name |
1-[ethoxy(isocyanomethyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12NO3P/c1-4-9-11(8,6-7-3)10-5-2/h4-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICURVXBGGDVHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C[N+]#[C-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370450 | |
| Record name | Diethyl isocyanomethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41003-94-5 | |
| Record name | Diethyl isocyanomethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl (isocyanomethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















